molecular formula C6H3ClF3N B1661970 2-Chloro-5-(trifluoromethyl)pyridine CAS No. 52334-81-3

2-Chloro-5-(trifluoromethyl)pyridine

Cat. No. B1661970
Key on ui cas rn: 52334-81-3
M. Wt: 181.54 g/mol
InChI Key: JFZJMSDDOOAOIV-UHFFFAOYSA-N
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Patent
US04230864

Procedure details

25 g of this 5-trifluoromethyl-2-pyridone was then added to 100 cc of phosphorous oxychloride and 40 g of phosphorous pentachloride and heated to 100° C. to 8 hours, the excess phosphorous oxychloride removed by distillation at reduced pressure and the residue remaining taken up in 200 cc of water. The pH was adjusted to 7 with sodium hydroxide. Extraction of the solution three times with 100 cc of with chloroform gave 2-chloro-5-trifluoromethylpyridine on removal of the solvent.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:4]=[CH:5][C:6](=O)[NH:7][CH:8]=1.P(Cl)(Cl)(Cl)(Cl)[Cl:13]>P(Cl)(Cl)(Cl)=O>[Cl:13][C:6]1[CH:5]=[CH:4][C:3]([C:2]([F:11])([F:10])[F:1])=[CH:8][N:7]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
FC(C=1C=CC(NC1)=O)(F)F
Name
Quantity
40 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 100° C. to 8 hours
CUSTOM
Type
CUSTOM
Details
the excess phosphorous oxychloride removed by distillation at reduced pressure
EXTRACTION
Type
EXTRACTION
Details
Extraction of the solution three times with 100 cc of with chloroform

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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